molecular formula C18H17ClN2O2 B5781476 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

Cat. No. B5781476
M. Wt: 328.8 g/mol
InChI Key: KLNNITUKBWUDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, also known as BCI-838, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the family of benzoxazole derivatives and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune response, inflammation, and cell survival. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, which leads to the inhibition of NF-κB activation and subsequent downstream pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in lab experiments is its well-documented mechanism of action. This makes it easier to design experiments and interpret results. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a wide range of therapeutic applications, which makes it a versatile tool for researchers. However, one limitation of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is its potential toxicity. While it has been shown to be safe in animal studies, further research is needed to determine its safety in humans.

Future Directions

There are a number of future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential therapeutic applications of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in other diseases such as autoimmune disorders and cardiovascular disease. Finally, further research is needed to determine the safety and efficacy of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in humans.

Synthesis Methods

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide involves a multi-step process that includes the reaction of 5-chloro-2-nitrobenzoic acid with 2-amino-3-methylphenol to form 5-chloro-2-(2-methyl-3-hydroxyphenyl)benzoxazole. This intermediate is then reacted with butanoyl chloride to form the final product, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been studied for its neuroprotective properties and has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-3-5-17(22)20-14-7-4-6-13(11(14)2)18-21-15-10-12(19)8-9-16(15)23-18/h4,6-10H,3,5H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNNITUKBWUDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

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